molecular formula C8H11NO3 B13210209 3-Isocyanatopropyl 2-methylprop-2-enoate CAS No. 86241-25-0

3-Isocyanatopropyl 2-methylprop-2-enoate

Cat. No.: B13210209
CAS No.: 86241-25-0
M. Wt: 169.18 g/mol
InChI Key: HVQPNKXSWMVRDZ-UHFFFAOYSA-N
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Description

3-Isocyanatopropyl 2-methylprop-2-enoate (CAS 119096-71-8) is a bifunctional monomer containing both an isocyanate (-NCO) group and a methacrylate ester moiety. This compound is primarily utilized in chemical synthesis and polymer manufacturing due to its dual reactivity: the isocyanate group participates in urethane or urea bond formation, while the methacrylate group enables radical polymerization. Its applications span adhesives, coatings, and specialty polymers requiring crosslinking capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isocyanatopropyl 2-methylprop-2-enoate can be synthesized through the reaction of 3-aminopropyl methacrylate with phosgene or a phosgene equivalent. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

CH2=C(CH3)COOCH2CH2CH2NH2+COCl2CH2=C(CH3)COOCH2CH2CH2NCO+2HCl\text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{CH}_2\text{NCO} + 2\text{HCl} CH2​=C(CH3​)COOCH2​CH2​CH2​NH2​+COCl2​→CH2​=C(CH3​)COOCH2​CH2​CH2​NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatopropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The methacrylate ester group can undergo free radical polymerization to form polymers and copolymers.

Common Reagents and Conditions

    Alcohols: React with the isocyanate group to form urethanes under mild conditions.

    Amines: React with the isocyanate group to form ureas, typically at room temperature.

    Free Radical Initiators: Used in the polymerization of the methacrylate ester group, often initiated by heat or UV light.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polymers: Formed from the polymerization of the methacrylate ester group.

Scientific Research Applications

3-Isocyanatopropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biomedical Engineering: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Surface Coatings: Employed in the formulation of coatings with enhanced adhesion and durability.

    Adhesives and Sealants: Used in the production of high-performance adhesives and sealants with improved mechanical properties.

Mechanism of Action

The mechanism of action of 3-Isocyanatopropyl 2-methylprop-2-enoate involves the reactivity of its functional groups. The isocyanate group reacts with nucleophiles to form stable covalent bonds, while the methacrylate ester group undergoes polymerization to form cross-linked networks. These reactions contribute to the compound’s effectiveness in various applications, such as forming strong adhesive bonds and creating durable polymeric materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isocyanate Groups

3-Isocyanatopropanoyl Chloride (CAS 3729-19-9)

  • Structure : Replaces the methacrylate ester with a reactive acyl chloride group.
  • Reactivity : The acyl chloride undergoes nucleophilic substitution (e.g., with amines or alcohols), while the isocyanate retains its typical reactivity.

Silane Derivatives (e.g., 3-Isocyanatopropyltriethoxysilane, CAS 24801-88-5)

  • Structure : Substitutes the methacrylate with a triethoxysilane group.
  • Reactivity: Combines isocyanate reactivity with silane hydrolysis/condensation, enabling adhesion to inorganic surfaces.
  • Applications : Primarily used as coupling agents in glass or mineral-filled composites, unlike the methacrylate-based polymer focus of the primary compound .

Methacrylate Esters with Alternative Functional Groups

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, CAS 80-62-6)

  • Structure : Lacks the isocyanate group; contains only the methacrylate ester.
  • Applications : Dominates in plastics (e.g., PMMA), adhesives, and coatings. Safety data indicate lower acute toxicity (STEL: 50 ppm) compared to the primary compound’s hazards (H302, H315) .

3-Azidopropyl 2-Methylprop-2-enoate (CAS 864852-88-0)

  • Structure : Replaces isocyanate with an azide (-N₃) group.
  • Reactivity : Participates in click chemistry (e.g., Huisgen cycloaddition) alongside methacrylate polymerization.
  • Applications: Emerging in biomedical polymers and controlled-release systems. Notably, azides introduce explosion risks absent in the isocyanate analogue .

Fluorinated Methacrylate Derivatives

4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-Methylprop-2-enoate (CAS 67906-40-5)

  • Structure : Incorporates a perfluorinated sulfonamide chain.
  • Reactivity : Combines methacrylate polymerization with fluorocarbon hydrophobicity and chemical resistance.
  • Applications : Specialized coatings for water-repellent surfaces, contrasting with the primary compound’s crosslinking roles .

Comparative Data Table

Compound Name CAS Number Key Functional Groups Applications Hazards (GHS Classification)
3-Isocyanatopropyl 2-methylprop-2-enoate 119096-71-8 Isocyanate, Methacrylate Adhesives, crosslinked polymers H302 (oral toxicity), H315 (skin irritation)
Methyl Methacrylate 80-62-6 Methacrylate PMMA plastics, coatings STEL 50 ppm, skin irritation
3-Azidopropyl 2-methylprop-2-enoate 864852-88-0 Azide, Methacrylate Biomedical polymers Explosion risk (azide)
3-Isocyanatopropyltriethoxysilane 24801-88-5 Isocyanate, Silane Coupling agents, composites Corrosive, respiratory irritation

Key Research Findings

  • Reactivity Differences: The isocyanate group in this compound enables sequential curing (radical polymerization followed by urethane crosslinking), a feature absent in non-isocyanate analogues like methyl methacrylate .
  • Industrial Utility: Silane-modified isocyanates (e.g., 3-Isocyanatopropyltriethoxysilane) outperform the primary compound in adhesion to inorganic substrates but lack dual polymerization pathways .

Biological Activity

3-Isocyanatopropyl 2-methylprop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7H11NCO2
  • Molecular Weight : 155.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles in biological systems. This reactivity allows it to interact with proteins, potentially leading to enzyme inhibition or modulation of cellular pathways.

Biological Activities

  • Antimicrobial Properties
    • Studies have indicated that compounds containing isocyanate groups exhibit antimicrobial activity against various pathogens. The mechanism often involves the modification of amino acids in microbial proteins, disrupting their function.
  • Anticancer Potential
    • Preliminary research suggests that this compound may induce apoptosis in cancer cells. The compound's ability to form covalent bonds with cellular macromolecules could lead to the inhibition of cancer cell proliferation.
  • Toxicological Concerns
    • While the compound shows promise in therapeutic applications, its isocyanate nature raises concerns regarding toxicity and sensitization. It is crucial to evaluate these aspects in further studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in tumor cells
CytotoxicityPotential toxicity in human cell lines

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a dose-dependent response where higher concentrations led to significant cell death. The analysis revealed that the compound activates apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest

Properties

CAS No.

86241-25-0

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-isocyanatopropyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-7(2)8(11)12-5-3-4-9-6-10/h1,3-5H2,2H3

InChI Key

HVQPNKXSWMVRDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCN=C=O

Origin of Product

United States

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